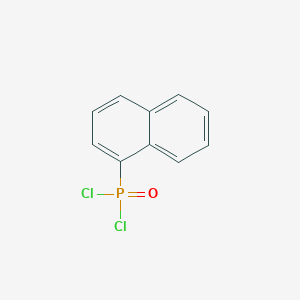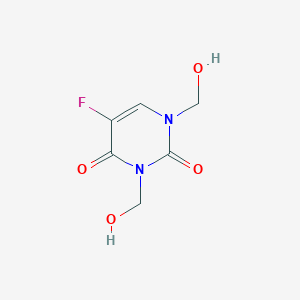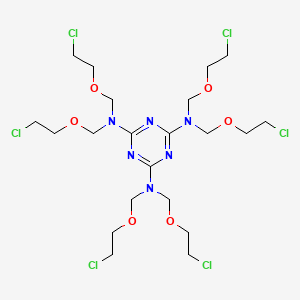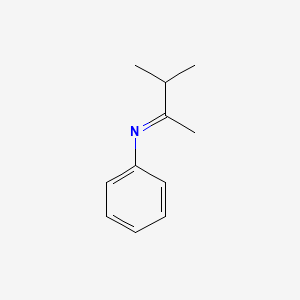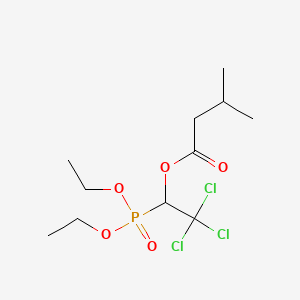![molecular formula C15H12ClF3N2O2 B14451103 N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 78747-74-7](/img/structure/B14451103.png)
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound with the molecular formula C15H12ClF3N2O2 This compound is known for its unique structural features, which include a trifluoromethyl group and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction temperature is maintained between 20°C to 60°C, and the reaction mixture is stirred continuously to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and selectivity . The use of microreactor technology in continuous flow processes has demonstrated significant advantages in terms of safety, efficiency, and scalability .
化学反応の分析
Types of Reactions
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
作用機序
The mechanism by which N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group contributes to its binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, used as an antidepressant.
Pexidartinib: Contains a trifluoromethyl group and is used in the treatment of certain cancers.
Uniqueness
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of a trifluoromethyl group and a phenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
特性
CAS番号 |
78747-74-7 |
|---|---|
分子式 |
C15H12ClF3N2O2 |
分子量 |
344.71 g/mol |
IUPAC名 |
1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-2-4-11(8-10)23-13-6-5-9(7-12(13)16)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChIキー |
WIDQASWLQOQJBA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
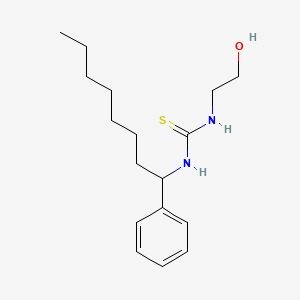
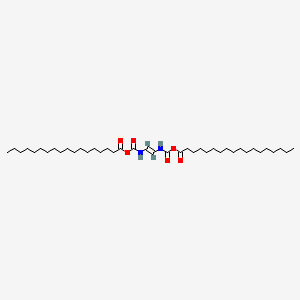
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
